lfm-a13

Catalog No.
S547903
CAS No.
244240-24-2
M.F
C11H8Br2N2O2
M. Wt
360.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lfm-a13

CAS Number

244240-24-2

Product Name

lfm-a13

IUPAC Name

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360.00 g/mol

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6-

InChI Key

UVSVTDVJQAJIFG-VURMDHGXSA-N

SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O

Solubility

Soluble in DMSO, not in water

Synonyms

LFM A13; LFM-A13; LFM A13

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O

Description

The exact mass of the compound (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide is 357.89525 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Discovery and Mechanism of Action

LFM-A13 was first identified and characterized in 1999 as the first reported specific inhibitor of Bruton's tyrosine kinase (BTK) []. BTK is a crucial enzyme involved in the B-cell signaling pathway, playing a vital role in the development and function of B lymphocytes, essential components of the immune system.

The research demonstrated that LFM-A13 binds to the ATP-binding pocket of BTK, thereby preventing its activity and consequently inhibiting B-cell proliferation and activation []. This groundbreaking discovery paved the way for the development of a new class of drugs targeting BTK for the treatment of B-cell malignancies.

Significance in B-Cell Malignancies

The specific targeting of BTK by LFM-A13 has shown promising potential in the treatment of various B-cell malignancies, including:

  • Chronic lymphocytic leukemia (CLL): CLL is the most common type of leukemia in adults, and LFM-A13 has exhibited encouraging results in preclinical and early clinical studies for CLL treatment.
  • Mantle cell lymphoma (MCL): MCL is an aggressive form of non-Hodgkin lymphoma, and LFM-A13 has shown efficacy in combination with other therapies for MCL patients.
  • Other B-cell malignancies: Research is ongoing to explore the potential application of LFM-A13 in other B-cell malignancies, such as Waldenström's macroglobulinemia and multiple myeloma.

While LFM-A13 itself has not been widely used in clinical practice due to the development of more potent and selective BTK inhibitors, its discovery has significantly contributed to the understanding of BTK's role in B-cell malignancies and the development of targeted therapies for these diseases.

Ongoing Research

LFM-A13 continues to be a valuable research tool for scientists studying BTK signaling and its role in various biological processes. Research efforts are focused on:

  • Understanding the mechanisms of resistance to BTK inhibitors, which can develop during treatment.
  • Developing new and improved BTK inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
  • Exploring the potential applications of BTK inhibition in other diseases beyond B-cell malignancies.

LFM-A13, chemically known as (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide, is a potent small molecule inhibitor primarily targeting Bruton’s Tyrosine Kinase (BTK). It has gained attention for its potential therapeutic applications in oncology, particularly in treating various B-cell malignancies. The compound exhibits a unique structure that allows it to interact specifically with the active site of BTK, inhibiting its enzymatic activity without affecting other protein tyrosine kinases such as Janus Kinase 2 (JAK2) and Polo-like Kinase (PLK) .

, including:

  • Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
  • Reduction: Although less commonly studied, LFM-A13 can participate in reduction reactions.
  • Substitution: The presence of bromine atoms allows LFM-A13 to engage in substitution reactions, which can modify its chemical properties and biological activity .

LFM-A13 has demonstrated significant biological activity, particularly in its ability to inhibit BTK. This inhibition disrupts critical signaling pathways involved in B-cell activation and survival. In laboratory studies, LFM-A13 has shown:

  • Anticancer Effects: It has been effective in promoting apoptosis in leukemia cells by sensitizing them to Fas-mediated apoptosis. This is particularly relevant for B-lineage leukemia where BTK plays a crucial role in cell survival .
  • Pharmacokinetics: The compound is rapidly absorbed with a time to reach maximum plasma concentration (t_max) of 10–18 minutes post-administration. It exhibits a favorable pharmacokinetic profile with a half-life of approximately 17–32 minutes .

LFM-A13 is synthesized through a formal condensation reaction between the carboxy group of (2Z)-2-cyano-3-hydroxybut-2-enoic acid and the amino group of 2,5-dibromoaniline. This synthetic route allows for the formation of the compound's characteristic structure, which is essential for its inhibitory activity against BTK .

The applications of LFM-A13 span various fields:

  • Cancer Research: Primarily used as an anticancer agent, LFM-A13 shows promise in treating breast and colorectal cancers by targeting BTK-mediated pathways.
  • Cell Biology: It serves as a model compound for studying kinase inhibition and enzyme-substrate interactions, contributing to our understanding of cellular signaling mechanisms.
  • Pharmaceutical Development: Given its unique properties and efficacy, LFM-A13 is being explored for potential therapeutic uses in drug development .

Interaction studies have revealed that LFM-A13 binds specifically to BTK's active site. This binding is characterized by favorable hydrogen bonding interactions with critical amino acid residues such as Asp539 and Arg525 within the kinase domain. Such specificity ensures that LFM-A13 does not inhibit other kinases at high concentrations, making it a valuable tool for studying BTK function .

LFM-A13's unique dual-targeting mechanism distinguishes it from other compounds, particularly those that selectively inhibit either BTK or Polo-like kinases. Similar compounds include:

Compound NameTarget KinaseDescription
IbrutinibBruton’s Tyrosine KinaseA selective inhibitor used for B-cell malignancies.
VolasertibPolo-like Kinase 1Investigated for its anticancer properties.
LeflunomideDihydroorotate DehydrogenaseAn antirheumatic drug with structural similarities.

LFM-A13's ability to inhibit both BTK and Polo-like kinases enhances its potential efficacy in combination therapies, setting it apart from these similar compounds .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

359.89320 g/mol

Monoisotopic Mass

357.89525 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

LFM-A13

Dates

Modify: 2023-08-15
1: Uckun F, Dibirdik I, Sarkissian A, Qazi S. In vitro and in vivo chemosensitizing activity of LFM-A13, a dual-function inhibitor of Bruton's tyrosine kinase and polo-like kinases, against human leukemic B-cell precursors. Arzneimittelforschung. 2011;61(4):252-9. doi: 10.1055/s-0031-1296196. PubMed PMID: 21650085.
2: Uckun FM. Chemosensitizing anti-cancer activity of LFM-A13, a leflunomide metabolite analog targeting polo-like kinases. Cell Cycle. 2007 Dec 15;6(24):3021-6. Epub 2007 Sep 26. PubMed PMID: 18073537.
3: DuMez D, Venkatachalam TK, Uckun FM. Large-scale synthesis of GMP grade alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (LFM-A13), a new anti-cancer drug candidate. Arzneimittelforschung. 2007;57(3):155-63. PubMed PMID: 17469650.
4: Uckun FM, Tibbles H, Venkatachalam T, DuMez D, Erbeck D. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (LFM-A13). Arzneimittelforschung. 2007;57(1):31-46. PubMed PMID: 17341007.
5: Uckun FM, Dibirdik I, Qazi S, Vassilev A, Ma H, Mao C, Benyumov A, Emami KH. Anti-breast cancer activity of LFM-A13, a potent inhibitor of Polo-like kinase (PLK). Bioorg Med Chem. 2007 Jan 15;15(2):800-14. Epub 2006 Oct 26. PubMed PMID: 17098432.
6: Tibbles HE, Samuel P, Erbeck D, Mahajan S, Uckun FM. In vivo toxicity and antithrombotic profile of the oral formulation of the antileukemic agent, LFM-A13-F. Arzneimittelforschung. 2004;54(6):330-9. PubMed PMID: 15281619.
7: van den Akker E, van Dijk TB, Schmidt U, Felida L, Beug H, Löwenberg B, von Lindern M. The Btk inhibitor LFM-A13 is a potent inhibitor of Jak2 kinase activity. Biol Chem. 2004 May;385(5):409-13. PubMed PMID: 15196000.
8: Uckun FM, Vassilev A, Bartell S, Zheng Y, Mahajan S, Tibbles HE. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (LFM-A13) prevents fatal thromboembolism. Leuk Lymphoma. 2003 Sep;44(9):1569-77. PubMed PMID: 14565661.
9: Gilbert C, Levasseur S, Desaulniers P, Dusseault AA, Thibault N, Bourgoin SG, Naccache PH. Chemotactic factor-induced recruitment and activation of Tec family kinases in human neutrophils. II. Effects of LFM-A13, a specific Btk inhibitor. J Immunol. 2003 May 15;170(10):5235-43. PubMed PMID: 12734372.
10: Uckun FM, Zheng Y, Cetkovic-Cvrlje M, Vassilev A, Lisowski E, Waurzyniak B, Chen H, Carpenter R, Chen CL. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), a novel antileukemic agent targeting Bruton's tyrosine kinase. Clin Cancer Res. 2002 May;8(5):1224-33. PubMed PMID: 12006542.
11: Mahajan S, Ghosh S, Sudbeck EA, Zheng Y, Downs S, Hupke M, Uckun FM. Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13 [alpha-cyano-beta-hydroxy-beta-methyl-N-(2, 5-dibromophenyl)propenamide]. J Biol Chem. 1999 Apr 2;274(14):9587-99. PubMed PMID: 10092645.

Explore Compound Types